(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the raw materials used, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .Scientific Research Applications
Synthesis and Multicomponent Reactions
One notable study by Lega et al. (2016) focused on the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via a three-component interaction involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. This study highlights the compound's utility in creating new molecules with potential for further biological and material applications. The research also introduced a novel product, the stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), showcasing the versatility of benzothiazine derivatives in chemical synthesis (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Antibacterial and Antifungal Activities
Another significant application is in the exploration of antimicrobial properties. For example, Lega et al. (2017) synthesized 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides and their ammonium salts to evaluate antibacterial and antifungal activities. The study underscores the potential of benzothiazine derivatives in developing new antimicrobial agents, indicating their relevance in pharmaceutical and biological research (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).
Nonlinear Optical Properties and Spectroscopic Analysis
Research on the electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic compounds, including benzothiazine derivatives, has been conducted to understand their potential in materials science and optoelectronics. Beytur and Avinca (2021) investigated the molecular, electronic, and nonlinear optical properties of various benzothiazine derivatives, providing insights into their suitability for applications in advanced materials and optoelectronic devices (Beytur & Avinca, 2021).
Organocatalysis
Benzothiadiazine skeletons have also found use in asymmetric organocatalysis. Inokuma et al. (2011) developed hydrogen-bond donor catalysts with benzothiadiazine-1,1-dioxide skeletons, demonstrating their efficacy in enantioselective reactions. Such catalysts are crucial for synthesizing chiral compounds, highlighting the chemical versatility and application of benzothiazine derivatives in catalysis (Inokuma, Furukawa, Uno, Suzuki, Yoshida, Yano, Matsuzaki, & Takemoto, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3E)-1-[(4-chlorophenyl)methyl]-3-[(4-ethoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-2-31-20-13-11-19(12-14-20)26-15-23-24(28)21-5-3-4-6-22(21)27(32(23,29)30)16-17-7-9-18(25)10-8-17/h3-15,26H,2,16H2,1H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFAPBRQXOXLNR-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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